4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide
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Overview
Description
4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide is a complex organic compound characterized by its bromine, fluorine, and cyano functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide typically involves multiple steps, starting with the formation of the core benzamide structure
Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale chemical reactors, with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or bromine oxide.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Bromate or bromine oxide derivatives.
Reduction: Amines or other reduced cyano derivatives.
Substitution: Compounds with different substituents replacing the fluorine atom.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, 4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide can be used as a probe to study enzyme activities or as a precursor for bioactive molecules.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design, targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide: is unique due to its combination of bromine, fluorine, and cyano groups.
This compound: has a higher reactivity compared to similar compounds lacking one or more of these functional groups.
Uniqueness: The presence of multiple halogen atoms and a cyano group in its structure makes this compound particularly versatile and reactive, allowing for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
4-bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrFN2O/c1-8-10(15)5-4-9(11(8)16)12(19)18-14(7-17)6-13(14,2)3/h4-5H,6H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXPBXXMUUIPMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)NC2(CC2(C)C)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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